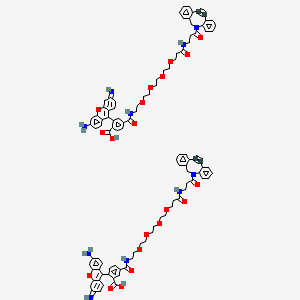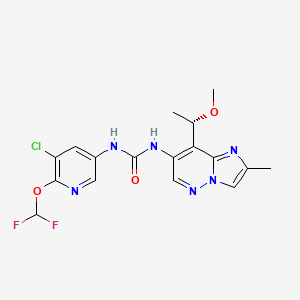
(S)-Malt1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Malt1-IN-5 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as an inhibitor in biochemical pathways, making it a subject of interest in drug discovery and therapeutic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Malt1-IN-5 typically involves a series of organic reactions. The process begins with the preparation of the core structure, followed by the introduction of specific functional groups that confer the desired biological activity. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde and a ketone, catalyzed by a base.
Hydrogenation: This step reduces double bonds in the molecule, often using palladium or platinum catalysts under high pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Malt1-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-Malt1-IN-5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Acts as an inhibitor in various biochemical pathways, making it useful in studying enzyme functions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mécanisme D'action
The mechanism of action of (S)-Malt1-IN-5 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Malt1-IN-5: The enantiomer of (S)-Malt1-IN-5, which may have different biological activities and properties.
Malt1-IN-4: A structurally similar compound with variations in functional groups, leading to different reactivity and applications.
Malt1-IN-6:
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry often results in higher selectivity and potency compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation, chemical reactions, and mechanism of action can further enhance its utility and lead to new discoveries and innovations.
Propriétés
Formule moléculaire |
C17H17ClF2N6O3 |
|---|---|
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
1-[5-chloro-6-(difluoromethoxy)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea |
InChI |
InChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m0/s1 |
Clé InChI |
YASXOENRCPGYQB-VIFPVBQESA-N |
SMILES isomérique |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)[C@H](C)OC |
SMILES canonique |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


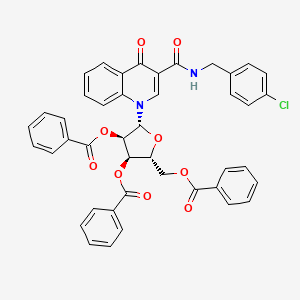
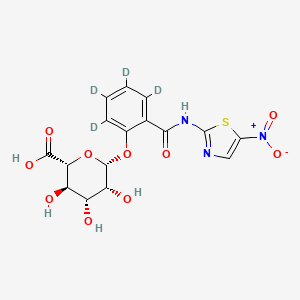
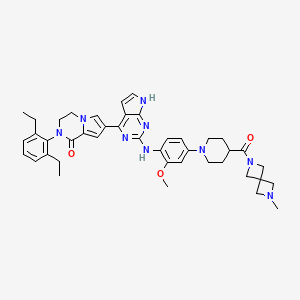

![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)


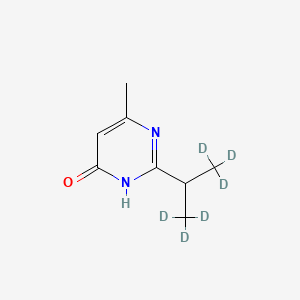

methyl dihydrogen phosphate](/img/structure/B12416408.png)
